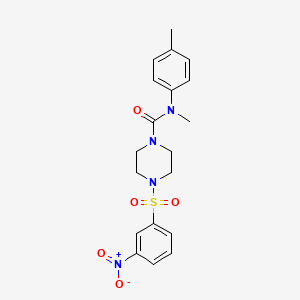
N-methyl-N-(4-methylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-methyl-N-(4-methylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide" is a sulfonamide-based carboxamide, which is a class of compounds known for their diverse chemical and pharmacological activities. These compounds often contain multiple active sites that are crucial in drug discovery and development due to their potential therapeutic applications .
Synthesis Analysis
The synthesis of sulfonamide-based carboxamides can be challenging due to the reactivity of the functional groups involved. However, novel methods have been developed to improve the yields of these compounds. For instance, a new synthesis route for sulfonamides was developed using p-nitrophenoxide as a leaving group, which reacted with a variety of amines to yield the desired sulfonamides with satisfactory to very good yields . This method could potentially be applied to the synthesis of "N-methyl-N-(4-methylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide" to achieve high yields and selectivity.
Molecular Structure Analysis
The molecular structure of sulfonamide-based carboxamides is crucial for their biological activity. Density Functional Theory (DFT) investigations can provide insights into the reactivity of these compounds. For example, a lower HOMO-LUMO energy gap indicates higher chemical and biological activity, which was observed for certain benzenesulphonamide-based carboxamide derivatives . The molecular structure and electronic properties of these compounds are key factors in their anti-trypanosomal activity, which could be relevant for the compound .
Chemical Reactions Analysis
Sulfonamide-based carboxamides can undergo various chemical reactions due to their functional groups. The reactivity of these compounds can be analyzed using global electrophilicity indices, which relate to chemical hardness and potential. For instance, the order of reactivity for a series of benzenesulphonamide-based carboxamides was determined, suggesting that substitutions on the benzene ring can significantly affect the reactivity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide-based carboxamides are influenced by their molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the drugs. Theoretical investigations, such as NBO analysis, can reveal the types of electronic transitions that occur in these compounds, which in turn can affect their stability and reactivity . Additionally, the binding energy from molecular docking analysis can indicate the potential efficacy of these compounds as drugs, as seen in the case of certain benzenesulphonamide derivatives that showed promising binding energies compared to standard drugs .
properties
IUPAC Name |
N-methyl-N-(4-methylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-15-6-8-16(9-7-15)20(2)19(24)21-10-12-22(13-11-21)29(27,28)18-5-3-4-17(14-18)23(25)26/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGVCIHBQIHKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

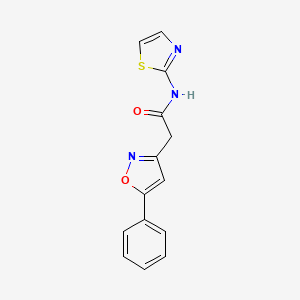

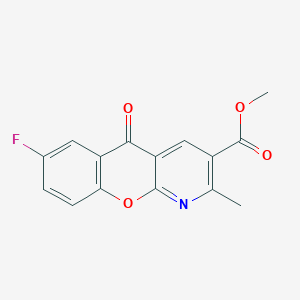
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide](/img/structure/B3019926.png)
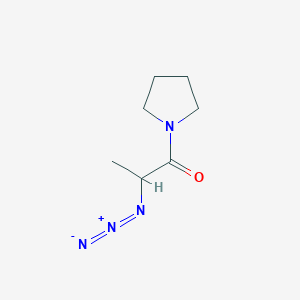
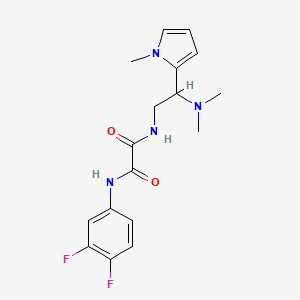
![N-(2-chlorophenyl)-4-fluoro-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B3019930.png)

![4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B3019937.png)
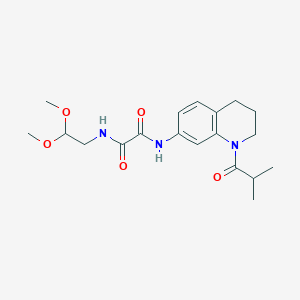
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B3019940.png)
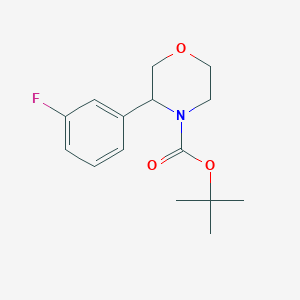
![6-((2,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3019942.png)
![2,5-Dimethyl-7-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3019944.png)